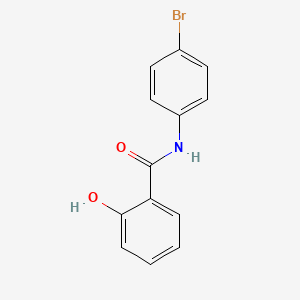

4'-Bromosalicylanilide

Vue d'ensemble

Description

4'-Bromosalicylanilide, also known as this compound, is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Use in Soap and Detergent Products : 4'-Bromosalicylanilide has been investigated for its use as an antiseptic agent and germicide in soap and detergent products. It shows stability under elevated temperatures and pressures and is compatible with many surfactant vehicles. It is free of primary irritation and sensitization, including sunlight-induced irritation, making it suitable for use in products like toilet bars, shampoos, laundry products, disinfectant sprays, and multi-purpose disinfectant products. It also demonstrates good substantivity to fabrics and skin, providing long-lasting action against odor-causing and pathogenic bacteria (Molnár & Baron, 1964).

In Vitro Antibacterial Activity : A series of salicylamides, including 4'-Bromosalicylanilides, were synthesized and evaluated for their antibacterial activity against Actinomyces viscosus, a microorganism implicated in periodontal disease. The study found a correlation between the minimum inhibitory concentrations of these compounds and their estimated log D values, suggesting their potential as antiplaque agents (Coburn, Batista, Evans, & Genco, 1981).

Effect of Light on Halogenated Salicylanilide Ions : Research into the photoreactivity of halogenated salicylanilides, including this compound, revealed that irradiation with ultraviolet light causes halogen atoms substituted in certain positions to be replaced by hydrogen. This study suggests a free radical mechanism for this reaction, highlighting the photochemical properties of these compounds (Coxon, Jenkins, & Welti, 1965).

Synthesis of Transport Forms Activated by Microbes : The synthesis of glycosides of this compound was carried out, representing relatively non-toxic transport forms of drugs. These compounds are activated to the free drug by specific enzymes of the organisms to be destroyed, suggesting their use in targeting fungi and parasites in various applications (Schwabe, Tschiersch, Wohlrab, & Redslob, 1988).

Orientations Futures

Mécanisme D'action

Target of Action

Salicylanilides, a class of compounds to which 4’-bromosalicylanilide belongs, have been used in human and veterinary medicine as anthelmintics . They have recently emerged as candidates for drug repurposing in oncology .

Mode of Action

Salicylanilides, in general, are known to exhibit a wide spectrum of biological effects

Pharmacokinetics

Methods have been established for the determination of halogenated salicylanilides, including 4’-bromosalicylanilide, in cosmetics using high-performance liquid chromatography . This suggests that it is possible to study the ADME properties of 4’-Bromosalicylanilide in the future.

Result of Action

As a salicylanilide, it is known to have a wide spectrum of biological effects

Action Environment

It is known that halogenated salicylanilides, including 4’-bromosalicylanilide, can be determined in cosmetics , suggesting that the compound’s action may be influenced by the cosmetic formulation and the conditions of its application.

Analyse Biochimique

Biochemical Properties

4’-Bromosalicylanilide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in high-performance liquid chromatography to determine the presence of halogenated salicylanilides in cosmetics

Cellular Effects

The effects of 4’-Bromosalicylanilide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that halogenated salicylanilides, including 4’-Bromosalicylanilide, can be detected in cosmetics, indicating their potential impact on human cells . The compound’s ability to interact with cellular components makes it a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, 4’-Bromosalicylanilide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Bromosalicylanilide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that halogenated salicylanilides, including 4’-Bromosalicylanilide, exhibit excellent linearity, high sensitivity, and superior reproducibility in laboratory settings . These properties make it a reliable compound for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 4’-Bromosalicylanilide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical research and potential therapeutic applications.

Metabolic Pathways

4’-Bromosalicylanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 4’-Bromosalicylanilide within cells and tissues involve interactions with transporters and binding proteins These interactions affect the compound’s localization and accumulation, influencing its activity and function within the cell

Subcellular Localization

4’-Bromosalicylanilide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s activity and function within the cell. The compound’s ability to localize to specific subcellular compartments makes it a valuable tool for studying cellular processes.

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQMTUHJJPFJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180899 | |

| Record name | 4'-Bromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-77-2 | |

| Record name | 4'-Bromosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2627-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB01387L4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Iron, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1198665.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)

![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-4-(1-tetrazolyl)benzamide](/img/structure/B1198674.png)

![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)

![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)

![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)